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molecular formula C21H22ClNO2 B3064336 1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride CAS No. 96404-51-2

1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride

Cat. No. B3064336
M. Wt: 355.9 g/mol
InChI Key: XPSPHVAGYMFPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04808632

Procedure details

To a 2 L Erlenmeyer flask was added 3-fluoranthenecarbaldeyde (11.51 g, 50 mmol) 2-methyl-2-amino-1,3-propanediol (Aldrich, 5.52 g, 52.5 mmol), p-toluenesulfonic acid.H2O (Eastman Kodak Co., Rochester, NY, 14650, 0.1 g, 0.5 mmol), and PhCH3 (500 mL). The mixture was warmed to reflux for a few minutes and H2O (2-3 mL) was driven off. The resulting golden colored solution was allowed to cool to RT, diluted with abs. EtOH (500 mL) and stirred overnight. NaBH3CN (Aldrich, 95%, 1.57 g, 25 mmol) was added to the reaction. After the NaBH3CN dissolved, an indicator (bromocresol green, Eastman, 5 mg) was added. To the resulting added. To the resulting blue solution was added 5 drops of 1M solution of HCl gas in abs.olute EtOH every 15 minutes. After 3 days the indicator turned green then yellow and voluminous white precipitate was present in the flask. To the flask was then added 1M HCl gas (10 mL) in abs. EtOH, and H2O (10 mL). The liquid was then removed by rotary evaporation to give a yellow solid. The solid was shaken with 20% HCl solution (500 mL) and collected by filtration. The resulting solid was washed with additional 20% HCl solution (250 mL) and then with CH2Cl2 (4×250 mL), pressed and then sucked dry. The slightly yellow solid was then recrystallized from CH3OH/Et2O to give 11.80 g (66%) of 2-((3-fluoranthenylmethyl)amino)-2-methyl-1,3-propanediol hydrochloride mp 262°-265° (dec), (C,H,Cl,N).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.5 (± 0.5) mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.1 g
Type
solvent
Reaction Step Six
Quantity
11.51 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1.57 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
10 mL
Type
reactant
Reaction Step Twelve
Name
Quantity
500 mL
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH:1]1[C:15]2=[C:16]3[C:8]([C:9]4[C:14]2=[CH:13][CH:12]=[CH:11][CH:10]=4)=[CH:7][CH:6]=[CH:5][C:4]3=C(C=O)C=1.[C:19]1([CH3:29])C=CC(S(O)(=O)=O)=CC=1.[BH3-][C:31]#[N:32].[Na+].CC1C(Br)=C(O)C(Br)=CC=1[C:44]1([C:55]2[CH:56]=C(Br)C(O)=C(Br)[C:60]=2C)[O:54]S(=O)(=O)C2C=CC=CC1=2.[ClH:65].CC[OH:68]>O.C1(C)C=CC=CC=1>[ClH:65].[CH:7]1[C:8]2=[C:16]3[C:15]([C:14]4[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=4)=[CH:1][CH:29]=[CH:19][C:4]3=[C:5]([CH2:31][NH:32][C:55]([CH3:60])([CH2:44][OH:54])[CH2:56][OH:68])[CH:6]=1 |f:2.3,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.5 (± 0.5) mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0.1 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
11.51 g
Type
reactant
Smiles
C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Eight
Name
Quantity
1.57 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
Step Eleven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Twelve
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Thirteen
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a few minutes
ADDITION
Type
ADDITION
Details
diluted with abs
ADDITION
Type
ADDITION
Details
To the resulting added
CUSTOM
Type
CUSTOM
Details
The liquid was then removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
The resulting solid was washed with additional 20% HCl solution (250 mL)
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
The slightly yellow solid was then recrystallized from CH3OH/Et2O

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
Cl.C1=CC(=C2C=CC=C3C4=CC=CC=C4C1=C23)CNC(CO)(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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